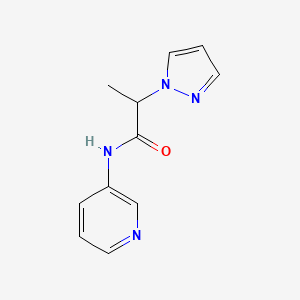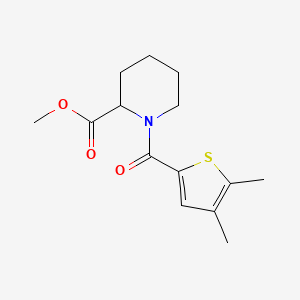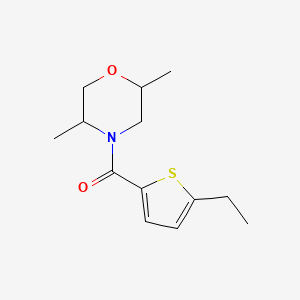
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPC is a pyrazole-based compound that has been synthesized through a variety of methods.
作用機序
The mechanism of action of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but studies have shown that it can inhibit various enzymes and proteins that are involved in cell growth and inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to inhibit the activity of the protein NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and the yield is typically high. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is also stable and can be stored for extended periods. However, one limitation of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide. One area of research is to further understand the mechanism of action of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide. This could lead to the development of more effective treatments for cancer and inflammatory diseases. Another area of research is to explore the potential of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide as a treatment for other diseases, such as neurodegenerative diseases. Additionally, research could be conducted to improve the water solubility of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide, which would make it more useful in certain experiments.
Conclusion:
In conclusion, N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is a pyrazole-based compound that has shown potential applications in various fields of scientific research. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a variety of methods, and it has been shown to inhibit various enzymes and proteins that are involved in cell growth and inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments, but it also has limitations, such as its low water solubility. Future research on N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide could lead to the development of more effective treatments for cancer, inflammatory diseases, and other diseases.
合成法
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a variety of methods, including the reaction of 4-chloropyridine-3-carboxylic acid with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of a catalyst. Another method involves the reaction of 4-chloropyridine-3-carboxylic acid with 1-ethylpyrazole-4-carboxylic acid in the presence of a base. The yield of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-8-10(7-13-15)14-11(16)9-4-3-5-12-6-9/h3-8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHNVDXDHHBCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)





![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)
![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
